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Compound of Interest

Compound Name: PF-06733804

Cat. No.: B11933449 Get Quote

Disclaimer: No publicly available data on the in vivo dosage of PF-06733804 in mouse studies

was identified. The following application notes and protocols are based on established

methodologies for pan-Tropomyosin receptor kinase (Trk) inhibitors in similar preclinical cancer

models. Researchers should perform initial dose-finding and toxicity studies to determine the

optimal and safe dosage of PF-06733804 for their specific mouse model.

Introduction
PF-06733804 is a potent and selective pan-Trk inhibitor. Tropomyosin receptor kinases (TrkA,

TrkB, and TrkC), encoded by the NTRK genes (NTRK1, NTRK2, and NTRK3), are receptor

tyrosine kinases that play a crucial role in neuronal development and function. Oncogenic

fusions involving NTRK genes lead to ligand-independent, constitutive activation of the Trk

signaling pathway, driving the proliferation and survival of various adult and pediatric cancers.

[1][2] Pan-Trk inhibitors like PF-06733804 are designed to block this aberrant signaling, offering

a targeted therapeutic approach for NTRK fusion-positive tumors.

These application notes provide a comprehensive guide for researchers and drug development

professionals on designing and conducting in vivo mouse studies to evaluate the efficacy of

PF-06733804. The protocols outlined below are based on studies with other pan-Trk inhibitors

and are intended to serve as a starting point for establishing a robust experimental design.
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The following table summarizes the dosages of various pan-Trk inhibitors used in preclinical

mouse models of cancer, which can serve as a reference for initiating dose-range finding

studies for PF-06733804.
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Compound
Mouse
Model

Cancer
Type

Dosage
Administrat
ion Route

Study
Outcome

Entrectinib

Nude mice

with KM12

xenografts

Colorectal

Carcinoma

15, 30, and

60 mg/kg,

twice daily

Oral

Potent tumor

growth

inhibition[3]

Entrectinib

SCID mice

with Ba/F3-

TEL-TRKA

tumors

-
30 mg/kg,

twice daily
Oral

Complete

tumor

regression[3]

Entrectinib
Xenograft

mouse model

Neuroblasto

ma

60 mg/kg,

twice daily
Oral

Significant

inhibition of

tumor

growth[4]

Larotrectinib

Mice with

Ba/F3 LMNA-

NTRK1

G595R

tumors

- 30 mg/kg -

Similar

efficacy to 1

mg/kg of ICP-

723[5]

AR523

Mice with

KM12

xenografts

Colorectal

Cancer

10, 30, and

100 mg/kg,

daily

Oral

Dose-

dependent

tumor growth

inhibition

(54%, 72%,

and 86%

respectively)

[6]

ICP-723
Mice with

KM12 tumors

Colorectal

Cancer
1 mg/kg -

89.5% tumor

growth

inhibition[5]

Novel TRK

inhibitor

M091

xenograft

mouse model

- 50 and 200

mg/kg

Oral 101.2% and

110% tumor

growth

inhibition,
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respectively[7

]

Novel TRK

inhibitor

KM12

xenograft

mouse model

Colorectal

Cancer

50 and 200

mg/kg
Oral

42.2% and

66.9% tumor

growth

inhibition,

respectively[7

]

BPI-28592

Multiple

xenograft

models

NTRK-

mutated

cancers

1.5 mg/kg,

once daily to

200 mg/kg,

twice daily

-

Significant

dose-

dependent

tumor growth

inhibition[8]

Experimental Protocols
Protocol 1: Establishing an NTRK Fusion-Positive
Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous xenograft model using a cancer

cell line with a known NTRK gene fusion. The KM12 colorectal cancer cell line, which harbors a

TPM3-NTRK1 fusion, is a commonly used model.[6][7]

Materials:

NTRK fusion-positive cancer cell line (e.g., KM12)

Immunocompromised mice (e.g., athymic nude or SCID mice), 6-8 weeks old

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

Phosphate-buffered saline (PBS), sterile

Matrigel (optional)

Syringes and needles (27-30 gauge)
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Calipers

Animal housing and husbandry equipment

Procedure:

Cell Culture: Culture the NTRK fusion-positive cancer cells in the recommended medium

until they reach 80-90% confluency.

Cell Harvesting: Wash the cells with PBS and detach them using a non-enzymatic cell

dissociation solution or trypsin. Resuspend the cells in a serum-free medium or PBS.

Cell Counting and Viability: Determine the cell number and viability using a hemocytometer

and trypan blue exclusion. The viability should be >95%.

Cell Implantation: Adjust the cell concentration to 1 x 107 cells/mL in sterile PBS or a 1:1

mixture of PBS and Matrigel.

Injection: Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the flank of

each mouse.

Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable,

measure their dimensions using calipers every 2-3 days. Tumor volume can be calculated

using the formula: (Length x Width2) / 2.

Group Randomization: When the average tumor volume reaches approximately 100-200

mm3, randomize the mice into treatment and control groups.

Protocol 2: Dose-Range Finding and Efficacy Study of
PF-06733804
This protocol outlines a general procedure for determining the effective and well-tolerated dose

of PF-06733804 in the established xenograft model.

Materials:

PF-06733804 compound
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Vehicle for formulation (e.g., 0.5% methylcellulose with 1% Tween 80 in water)

Mice with established NTRK fusion-positive tumors

Oral gavage needles

Calipers and a scale for weighing mice

Procedure:

Dose Formulation: Prepare a stock solution of PF-06733804 in a suitable solvent (e.g.,

DMSO). On the day of dosing, dilute the stock solution with the vehicle to the desired final

concentrations. The formulation should be prepared fresh and protected from light if

necessary.

Dose-Range Finding (Pilot Study):

Select a wide range of doses based on available in vitro IC50 data and dosages of similar

pan-Trk inhibitors (e.g., 1, 10, 50, 100 mg/kg).

Administer a single dose to a small group of non-tumor-bearing mice for each dose level.

Monitor the mice closely for any signs of toxicity (e.g., weight loss, changes in behavior,

ruffled fur) for at least 72 hours.

Based on the pilot study, select a range of doses for the efficacy study that are expected to

be well-tolerated.

Efficacy Study:

Randomize tumor-bearing mice into multiple groups (e.g., vehicle control and 3-4 dose

levels of PF-06733804). A typical group size is 8-10 mice.

Administer the vehicle or PF-06733804 at the selected doses and schedule (e.g., once or

twice daily by oral gavage). The treatment duration is typically 14-28 days.

Monitor tumor volume and body weight 2-3 times per week.
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At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

pharmacodynamics, histology).

Data Analysis:

Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle

control group. TGI (%) = [1 - (Mean tumor volume of treated group at day X / Mean tumor

volume of control group at day X)] x 100.

Analyze the statistical significance of the differences in tumor volume between the groups.

Evaluate the safety of the treatment by monitoring body weight changes and any clinical

signs of toxicity.
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Caption: TRK signaling pathway and the inhibitory action of PF-06733804.
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Caption: General workflow for an in vivo mouse xenograft study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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